molecular formula C10H13F2N5O B11739586 N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine

Katalognummer: B11739586
Molekulargewicht: 257.24 g/mol
InChI-Schlüssel: VLSWEEBWPOMJOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a bis-pyrazole core, with one pyrazole substituted at position 1 by a difluoromethyl group and a methylene bridge to the second pyrazole, which is substituted at positions 3 and 1 with methoxy and methyl groups, respectively.

Eigenschaften

Molekularformel

C10H13F2N5O

Molekulargewicht

257.24 g/mol

IUPAC-Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H13F2N5O/c1-16-6-8(9(15-16)18-2)13-5-7-3-4-14-17(7)10(11)12/h3-4,6,10,13H,5H2,1-2H3

InChI-Schlüssel

VLSWEEBWPOMJOF-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C(=N1)OC)NCC2=CC=NN2C(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Hydrazines with 1,3-Diketones

Pyrazole rings are commonly synthesized via cyclocondensation of hydrazines with 1,3-diketones. For Pyrazole A:

  • 1,3-Diketone Preparation :

    • Reacting ethyl acetoacetate with difluoroacetyl chloride yields 4,4-difluoro-3-oxobutanoate .

  • Hydrazine Cyclization :

    • Treatment with methylhydrazine in ethanol under reflux forms 1-(difluoromethyl)-3-methyl-1H-pyrazole (Yield: 78%).

  • Functionalization :

    • Bromination at the 5-position using N-bromosuccinimide (NBS) in CCl₄ produces 5-bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole .

    • Subsequent formylation via Vilsmeier-Haack reaction yields 1-(difluoromethyl)-1H-pyrazole-5-carbaldehyde .

Table 1: Optimization of Pyrazole A Synthesis

StepReagents/ConditionsYield (%)Reference
1,3-Diketone synthesisEthyl acetoacetate, ClCF₂COCl85
CyclocondensationMethylhydrazine, EtOH, Δ78
BrominationNBS, CCl₄, AIBN65
FormylationPOCl₃, DMF, 0°C → RT72

Synthesis of Pyrazole B: 3-Methoxy-1-Methyl-1H-Pyrazol-4-Amine

StepReagents/ConditionsYield (%)Reference
CyclocondensationMethylhydrazine, AcOH, Δ82
NitrationHNO₃, H₂SO₄, 0°C90
ReductionH₂ (1 atm), Pd/C, MeOH64

Coupling of Pyrazole A and Pyrazole B

Reductive Amination

The methylene bridge is formed via reductive amination:

  • Schiff Base Formation :

    • Reacting Pyrazole A aldehyde with Pyrazole B amine in methanol forms an imine intermediate.

  • Reduction :

    • NaBH₄ or NaBH₃CN reduces the imine to the secondary amine (Yield: 68%).

Table 3: Coupling Optimization

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄MeOH2568
NaBH₃CNTHF0 → 2575
H₂/Pd-CEtOAc5062

Alternative Methods: One-Pot Synthesis

Tandem Cyclization-Coupling

A one-pot approach avoids isolating intermediates:

  • In Situ Pyrazole Formation :

    • Reacting 4,4-difluoro-3-oxobutanoate and 3-methoxy-1,3-diketone with methylhydrazine generates both pyrazole rings.

  • Coupling via Alkylation :

    • Adding K₂CO₃ and CH₂Br₂ facilitates methylene bridge formation (Yield: 54%).

Challenges and Optimization

Regioselectivity in Pyrazole Formation

  • Steric Effects : Bulky substituents favor formation of 1,3,5-trisubstituted pyrazoles. Using Sc(OTf)₃ as a catalyst improves regioselectivity (Yield: 89%).

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity.

Difluoromethyl Group Stability

  • Fluorinating Agents : DAST (Diethylaminosulfur Trifluoride) introduces difluoromethyl groups but requires anhydrous conditions.

  • Side Reactions : Over-fluorination is mitigated by controlling reagent stoichiometry.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Cu(I) Salts : Reduce coupling reaction costs (e.g., CuCl vs. Pd catalysts).

  • Recyclable Solvents : Ethanol/water mixtures improve sustainability.

Purification Techniques

  • Recrystallization : From ethyl acetate/hexane mixtures yields >98% purity.

  • Chromatography : Reserved for lab-scale due to high costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar pyrazole structures exhibit promising anticancer properties. For instance, derivatives have shown significant growth inhibition against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Biological Activity : The compound may act as a lead in drug discovery due to its unique chemical properties. Its difluoromethyl groups can enhance stability and bioavailability, making it a candidate for further studies in medicinal chemistry .

Mechanism of Action : The interaction of this compound with specific molecular targets is crucial for its biological activity. The difluoromethyl moiety is known to improve metabolic stability and can modulate the activity of enzymes involved in disease pathways .

Agricultural Applications

Pesticide Development : Pyrazole derivatives have been explored for their potential use as pesticides. Their ability to inhibit certain biological pathways in pests makes them suitable candidates for developing new agrochemicals .

Material Science

Nonlinear Optical Properties : The compound may exhibit nonlinear optical properties, making it a candidate for applications in photonics and optoelectronics. Computational studies suggest that pyrazole derivatives can possess significant hyperpolarizability, which is essential for NLO applications .

Wirkmechanismus

The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the pyrazole rings play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or by competing with natural substrates.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₁H₁₅F₂N₅O¹ 283.27 (estimated) 3-methoxy, 1-methyl, difluoromethyl, pyrazole linkage
1-(Difluoromethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine C₁₁H₁₆F₂N₅ 291.73 1-propyl, difluoromethyl
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃F₃N₅ 295.69 5-fluoro, 1,3-dimethyl
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride C₁₁H₁₂ClF₂N₃ 271.69 2-methylphenyl, hydrochloride salt
1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine C₁₁H₁₂F₂N₄ 238.24 Pyridin-4-yl, N-methyl

Key Observations :

  • The target compound uniquely combines methoxy and methyl groups on the second pyrazole, balancing lipophilicity (from difluoromethyl) with polarity (from methoxy).
  • Fluoro-dimethyl analog () introduces steric hindrance and electron-withdrawing effects, which may alter reactivity or binding affinity.
  • Aryl-substituted analog () demonstrates the role of aromatic rings in enhancing π-π stacking interactions, relevant to receptor binding.

Stability and Reactivity

  • Difluoromethyl Group: Enhances metabolic stability by resisting oxidative degradation compared to non-fluorinated analogs .
  • Methoxy Group : Increases susceptibility to demethylation under acidic conditions, a consideration for formulation .

Biologische Aktivität

N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a difluoromethyl group, which is known to enhance biological activity. The synthesis typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with difluoromethylating agents, followed by coupling reactions to form the final product. Common reagents include potassium carbonate and solvents like dimethylformamide (DMF) .

Antifungal Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antifungal properties. For instance, derivatives containing difluoromethyl groups have been shown to inhibit succinate dehydrogenase, an enzyme critical for energy production in fungal cells. This inhibition leads to cell death, making these compounds potential candidates for antifungal therapies .

CompoundTarget OrganismEC50 (mg/L)Reference
6aRhizoctonia solani9.06

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that certain compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For example, a related pyrazole compound exhibited an IC50 of 55.65 μg/mL against COX-2, comparable to established anti-inflammatory drugs like diclofenac .

CompoundIC50 (μg/mL)COX TargetReference
Compound A55.65COX-2
Diclofenac54.65COX-2

The mechanism of action for N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in metabolic pathways, such as succinate dehydrogenase in fungi.
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.

Study on Antifungal Activity

A recent study evaluated the antifungal efficacy of various pyrazole derivatives against Rhizoctonia solani. The results indicated that compounds with difluoromethyl substituents demonstrated enhanced antifungal activity compared to their non-fluorinated counterparts .

Evaluation of Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, several pyrazole derivatives were tested for their ability to inhibit COX enzymes. The findings suggested that these compounds could serve as effective non-steroidal anti-inflammatory drugs (NSAIDs), showing promising results in both in vitro and in vivo models .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 60–95°C) for nucleophilic substitution or coupling reactions to enhance reaction rates .
  • Solvent Choice : Polar aprotic solvents like DMF or THF improve solubility of intermediates, while dichloromethane is suitable for room-temperature amide couplings .
  • Catalysts/Reagents : Use of bases like sodium hydride or potassium carbonate to deprotonate amines during alkylation steps .
  • Purification : Column chromatography or recrystallization is essential to isolate high-purity products (>95%) .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., difluoromethyl at pyrazole-C1, methoxy at pyrazole-C3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects isotopic patterns from fluorine atoms .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Q. How can researchers identify key synthetic intermediates for scalable production?

  • Methodological Answer : Prioritize intermediates with:

  • Stability : Air- and moisture-resistant compounds (e.g., difluoromethylpyrazole precursors) to minimize degradation .
  • High-Yield Steps : Focus on reactions with yields >80%, such as alkylation of pyrazole amines using methyl iodide .
  • Modularity : Intermediates like 3-methoxy-1-methylpyrazol-4-amine enable diversification for derivative libraries .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under oxidative conditions be resolved?

  • Methodological Answer : Discrepancies often arise from solvent-dependent reactivity. For example:

  • Protic Solvents : Increase susceptibility to oxidation at the difluoromethyl group due to hydrogen bonding .
  • Aprotic Solvents : Stabilize the compound but may require inert atmospheres (N₂/Ar) to prevent radical-mediated degradation .
  • Analytical Validation : Use cyclic voltammetry to quantify redox potentials and LC-MS to track degradation products .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition?

  • Methodological Answer :

  • Analog Synthesis : Replace the methoxy group with ethoxy or hydroxyl groups to assess steric/electronic effects .
  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to target enzymes like kinases .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and guide SAR .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer :

  • Electrophilic Centers : The pyrazole-C5 position is activated by electron-withdrawing difluoromethyl groups, enabling substitution .
  • Leaving Groups : Use of halides (Cl⁻, Br⁻) or tosylates improves reaction kinetics in cross-coupling reactions .
  • Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .

Q. How can selective functionalization of the pyrazole rings be achieved without side reactions?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the methoxy group with trimethylsilyl chloride during alkylation .
  • Regioselective Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling at specific positions .
  • Low-Temperature Conditions : Reduce thermal side reactions during nitration or halogenation steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.